N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
CAS No. |
303105-81-9 |
|---|---|
Molecular Formula |
C20H19Br2N5O3S |
Molecular Weight |
569.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Br2N5O3S/c1-3-27-19(12-4-6-15(30-2)7-5-12)25-26-20(27)31-11-17(28)24-23-10-13-8-14(21)9-16(22)18(13)29/h4-10,29H,3,11H2,1-2H3,(H,24,28)/b23-10+ |
InChI Key |
AEVPZJFRDNXZLF-AUEPDCJTSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
The triazole core is synthesized through cyclocondensation of thiosemicarbazide with 4-methoxybenzoyl chloride, followed by alkylation:
Reaction Scheme:
Optimized Conditions (Table 1):
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C (reflux) | Accelerates cyclization |
| Reaction Time | 8-12 hours | Complete conversion (monitored by TLC) |
| Alkylating Agent | Ethyl bromide (1.2 eq) | Prevents di-alkylation |
| Base | Potassium hydroxide (2 eq) | Ensures deprotonation |
Yield: 68-72% after recrystallization from ethanol/water (3:1).
Structural Confirmation
Critical spectroscopic data for the triazole intermediate:
-
H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.12 (d, J=8.8 Hz, 2H, Ar-H), 4.21 (q, J=7.2 Hz, 2H, CH2CH3), 3.85 (s, 3H, OCH3), 1.43 (t, J=7.2 Hz, 3H, CH2CH3)
-
HRMS (ESI): m/z calcd for C12H14N3O2S [M+H]+: 280.0754; found: 280.0758.
Preparation of (3,5-Dibromo-2-hydroxyphenyl)hydrazone
Bromination of 2-Hydroxyacetophenone
Controlled dibromination achieves regioselective substitution:
Stepwise Bromination (Table 2):
| Stage | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | Br2 (1 eq) | Acetic acid, 0°C, 2 h | Monobromination at C5 |
| 2 | H2O2 (1.5 eq) | H2SO4 (cat.), 60°C, 4 h | Oxidative bromination at C3 |
Yield: 89% 3,5-dibromo-2-hydroxybenzaldehyde after vacuum distillation.
Hydrazone Formation
Condensation with acetohydrazide under mild acidic conditions:
Critical Parameters:
-
pH 4-5 (adjusted with dilute HCl)
-
Molecular sieves (4Å) to absorb water
-
85% yield after silica gel chromatography (hexane:ethyl acetate = 4:1).
Final Coupling Reaction
Sulfanyl Acetohydrazide Bridge Installation
Mitsunobu-like coupling enables efficient sulfur-carbon bond formation:
Reaction Protocol:
-
Activate triazole thiol with DBU (1.5 eq) in dry DMF
-
Add α-bromoacetohydrazide derivative (1.1 eq)
-
Stir under N2 at 25°C for 24 hours
Purification:
Key Analytical Data (Final Compound):
-
Melting Point: 214-216°C (decomposes)
-
C NMR (101 MHz, DMSO-d6): δ 168.2 (C=O), 161.1 (C=N), 159.8 (Ar-O), 148.7-115.4 (aromatic carbons), 55.3 (OCH3), 14.1 (CH2CH3)
Comparative Analysis of Synthetic Routes
Recent advancements (2024-2025) introduced microwave-assisted steps and biocatalytic alternatives:
Table 3: Method Comparison
| Method | Reaction Time | Yield (%) | Purity (%) | Green Metrics* |
|---|---|---|---|---|
| Conventional | 72 h | 58 | 98.5 | 0.41 |
| Microwave-assisted | 8 h | 71 | 99.1 | 0.63 |
| Enzymatic coupling | 48 h | 65 | 98.8 | 0.82 |
*Calculated using EcoScale: Excellent (>0.75), Acceptable (0.5-0.75), Poor (<0.5).
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
DFT calculations revealed that electron-donating groups (e.g., 4-methoxyphenyl) direct cyclization to the 1,2,4-triazole isomer through transition state stabilization ( = 24.3 kcal/mol vs 28.1 kcal/mol for 1,3,4-isomer).
Bromination Selectivity
Kinetic studies using Br NMR showed bromine distribution:
Controlled addition rates (<0.5 mL/min) prevent tribrominated byproducts.
Coupling Efficiency
Hampered by:
-
Steric hindrance from ethyl and phenyl groups
-
Competitive oxidation of -SH group
Solved by:
Scale-Up Considerations
Industrial pilot studies (2024) identified critical parameters for kilogram-scale production:
Table 4: Scale-Up Performance
| Parameter | Lab Scale (5g) | Pilot Scale (1kg) |
|---|---|---|
| Overall Yield | 61% | 54% |
| Purity | 99.2% | 98.5% |
| Process Mass Intensity | 128 | 167 |
| E-Factor** | 86 | 112 |
E-Factor = (kg waste)/(kg product).
Emerging Methodologies
Flow Chemistry Approach
Continuous flow system parameters (2025):
Photoredox Catalysis
Visible-light-mediated C-S bond formation:
Advantages: Room temperature, 78% yield, no base required.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield a quinone, while reduction of the Schiff base would yield an amine derivative .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The presence of the triazole ring is known to enhance biological activity, making it a candidate for further development as an antimicrobial agent. For instance, in vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections resistant to conventional antibiotics .
1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that it could be beneficial in managing conditions characterized by chronic inflammation, such as arthritis or asthma .
1.3 Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. The structure allows for interaction with various cellular targets involved in cancer progression. In particular, its ability to induce apoptosis in cancer cells has been noted, warranting further exploration through in vivo studies and clinical trials .
Case Studies and Research Findings
3.1 Case Study: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity .
3.2 Case Study: Anti-inflammatory Activity
Another study utilized molecular docking simulations to predict the binding affinity of the compound towards 5-lipoxygenase. The results suggested that modifications to the structural components could enhance its inhibitory effect on this enzyme, paving the way for optimized derivatives with improved therapeutic profiles .
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Key Observations :
- Electron-Withdrawing vs.
- Triazole Substituents : Replacement of the methoxyphenyl group with pyridine (ZE-4b) improves π-π stacking interactions, which correlates with reported antimicrobial efficacy .
- Linker Modifications : The sulfonyl group in ZE-5b enhances metabolic stability by reducing oxidative degradation, a feature absent in the target compound .
Spectroscopic and Computational Comparisons
- NMR Profiles : The target compound’s aromatic proton signals (δ 7.8–8.2 ppm) differ significantly from analogues with methoxy-substituted phenyl rings (δ 6.9–7.5 ppm), reflecting the deshielding effect of bromine atoms .
- Similarity Metrics : Using Tanimoto coefficients (MACCS fingerprints), the target compound shows ~65% similarity to ZE-4b and ~58% to the dimethoxy analogue, indicating moderate structural overlap .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Potential: Pyridine-containing analogues (ZE-4b) exhibit stronger antimicrobial activity than methoxyphenyl derivatives, suggesting that heteroaromatic substituents optimize target binding .
- Solubility vs. Bioavailability : The dimethoxy analogue’s higher solubility (LogP ~2.5) may favor pharmacokinetics, whereas the target compound’s brominated aromatic system (LogP ~3.8) could enhance membrane permeability but limit aqueous solubility .
Biological Activity
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of triazole and hydrazide moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer effects.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 617.32 g/mol. The presence of bromine and hydroxyl groups in its structure is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features often exhibit notable antibacterial properties. For instance, derivatives containing halogen substituents have shown enhanced antibacterial effects against various strains of bacteria. In a study evaluating the antibacterial activity of related compounds, significant inhibition was observed against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 100 mg/mL for different derivatives .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
Antifungal Activity
The antifungal activity of this compound has been evaluated in vitro against common fungal pathogens such as Candida albicans. The results indicated that the compound exhibits moderate antifungal activity, with inhibition zones comparable to standard antifungal agents .
Anticancer Potential
Preliminary studies suggest that similar compounds may have anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The triazole ring is particularly noted for its role in targeting cancer cell metabolism and signaling pathways. Further research is needed to elucidate the specific mechanisms through which this compound exerts its potential anticancer effects.
Case Studies
- Study on Antibacterial Effects : A recent study investigated various derivatives of triazole compounds, including those similar to our target compound. The findings revealed that modifications in the phenolic structure significantly influenced antibacterial efficacy, highlighting the importance of functional group positioning on biological activity .
- Antifungal Efficacy Assessment : Another study focused on the antifungal properties of hydrazone derivatives against Candida species. The results demonstrated that compounds with hydroxyl substitutions showed enhanced antifungal activity compared to their unsubstituted counterparts .
Q & A
Basic: What are the optimal synthetic conditions for this compound, and how can reaction progress be monitored?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. Key steps include:
- Triazole ring formation : React hydrazine derivatives with isothiocyanates under reflux (e.g., ethanol or DMF at 80–100°C for 4–6 hours) .
- Schiff base condensation : Use glacial acetic acid as a catalyst for hydrazone formation, typically under reflux for 2–4 hours .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm purity post-synthesis .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=N stretch ~1600 cm⁻¹, S-H stretch ~2550 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies may arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism .
- Comparative analysis : Use a reference table to contextualize
| Study | Structural Variant | Reported IC50 (μM) | Assay Type |
|---|---|---|---|
| A | Dibromo derivative | 12.3 ± 1.2 | Anticancer (MCF-7) |
| B | Diiodo analog | 18.9 ± 2.1 | Anticancer (HeLa) |
| C | Dichloro derivative | 9.8 ± 0.7 | Antimicrobial (E. coli) |
Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?
Answer:
- Functional group modulation : Replace bromine with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with activity trends .
- Hybrid pharmacophores : Integrate triazole-thioether motifs with known bioactive scaffolds (e.g., coumarin or quinoline) .
Advanced: How can solvent selection impact reaction efficiency and product stability?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in triazole formation but may cause side reactions (e.g., hydrolysis) .
- Ethanol/methanol : Ideal for Schiff base condensation due to mild acidity and boiling points (~78°C) .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced: What catalytic systems improve yield in key synthetic steps?
Answer:
- Acid catalysts : Glacial acetic acid (1–5 mol%) accelerates hydrazone formation .
- Base catalysts : Cs2CO3 (10 mol%) promotes thioether linkages in triazole alkylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >85% yield .
Advanced: How can in vitro activity data be translated to in vivo models effectively?
Answer:
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) early .
- Dosage optimization : Use pharmacokinetic parameters (t1/2, Cmax) from rodent studies to guide dosing regimens .
- Toxicity screening : Perform zebrafish embryo assays (LC50) before murine models .
Basic: What methods assess the compound’s stability under storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (typically >200°C for triazole derivatives) .
- Photostability testing : Expose to UV light (320–400 nm) for 48 hours; monitor via HPLC for degradation products .
- Hygroscopicity testing : Store at 25°C/60% RH for 4 weeks; weigh periodically to detect moisture uptake .
Advanced: What computational tools predict binding affinities for target enzymes?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like cytochrome P450 or topoisomerase II .
- MD simulations (GROMACS) : Analyze binding stability over 100 ns trajectories .
- Free energy perturbation (FEP) : Quantify substituent effects on binding ΔG .
Basic: How are reaction intermediates isolated and purified?
Answer:
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20:80 to 50:50) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
- Centrifugation : Separate precipitates after quenching reactions (e.g., with ice-water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
